molecular formula C21H22N6O2S B2585842 N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide CAS No. 1021266-70-5

N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide

Cat. No.: B2585842
CAS No.: 1021266-70-5
M. Wt: 422.51
InChI Key: GYLGAWRTYRCWAW-UHFFFAOYSA-N
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Description

N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide group linked to a thiazole ring, which is further connected to a piperazine ring substituted with a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting from a suitable thioamide and α-haloketone under basic conditions.

    Attachment of the Piperazine Ring: Reacting the thiazole intermediate with a piperazine derivative.

    Introduction of the Pyrimidine Moiety: Coupling the piperazine intermediate with a pyrimidine derivative.

    Formation of the Benzamide Group: Finally, the compound is reacted with benzoyl chloride to form the benzamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group to form alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)phenylacetamide: Similar structure with a phenylacetamide group.

Uniqueness

N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for further research and potential therapeutic development.

Biological Activity

N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 4-fluoro-N-[4-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl]benzamide. It features several functional groups, including a thiazole ring, a piperazine moiety, and a benzamide structure, which contribute to its biological activity.

PropertyValue
Molecular FormulaC21H22N6O2S
Molecular Weight422.5 g/mol
CAS Number1021266-70-5
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, leading to various therapeutic effects.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially leading to reduced tumor growth or infection rates.
  • Receptor Modulation : It may interact with receptors that are crucial in signaling pathways for various cellular processes.

Biological Activity Studies

Research on the biological activity of this compound has indicated its potential in several therapeutic areas:

Anticancer Activity

Studies have shown that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .

Case Studies

  • In vitro Studies : A study demonstrated that certain benzamide derivatives displayed moderate to high potency against cancer cell lines through ELISA-based kinase assays, suggesting a promising avenue for further investigation into their therapeutic efficacy .
  • In vivo Studies : In animal models, compounds similar to this benzamide showed significant antitumor effects, with some studies reporting prolonged survival in treated cohorts compared to control groups .

Properties

IUPAC Name

N-[4-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2S/c28-18(26-11-13-27(14-12-26)20-22-9-4-10-23-20)8-7-17-15-30-21(24-17)25-19(29)16-5-2-1-3-6-16/h1-6,9-10,15H,7-8,11-14H2,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLGAWRTYRCWAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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